2-Methylbutyraldehyde

Overview

Description

2-Methylbutyraldehyde (CAS 96-17-3), also known as 2-methylbutanal, is a branched-chain aldehyde with the molecular formula C₅H₁₀O. It is characterized by a pungent, fruity aroma and is widely recognized as a key flavor compound in foods such as baked goods, dairy products (e.g., whole milk powder), and fermented soybeans . Its boiling point is approximately 92–94°C, and it has a density of 0.804 g/mL at 25°C . This compound is generated through multiple pathways, including Strecker degradation of amino acids (e.g., isoleucine) during food processing , thermal decomposition of organic materials , and chemical reactions in industrial processes like rubber vulcanization .

Preparation Methods

2-Methylbutyraldehyde can be synthesized through several methods:

Oxidation of Secondary Butyl Methanol: This method involves the oxidation of secondary butyl methanol, which is isolated from fusel oil obtained by fermentation.

Industrial Production: In industrial settings, this compound is produced by the catalytic dehydration of isoprene.

Chemical Reactions Analysis

2-Methylbutyraldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-methylbutyric acid.

Reduction: It can be reduced to form 2-methyl-1-butanol.

Condensation Reactions: It can react with benzyl cyanide using tricyclic strong nonionic Lewis bases to form α-(2-methylbutylidene)benzeneacetonitrile.

Reductive Amination: It can react with diethylamine in the presence of molecular hydrogen and a rhodium catalyst to form N,N-diethyl-2-methyl-1-butanamine.

Scientific Research Applications

Chemical Synthesis

Overview

2-Methylbutyraldehyde serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing other compounds.

Key Reactions

- Synthesis of Amino Compounds : It can be used to synthesize 2-amino-3-cyanopyridine derivatives through multicomponent condensation reactions with different reactants .

- Volatile Oil Component : As a volatile oil component, it contributes to the aroma profiles in various products, particularly in the food industry .

Flavor and Fragrance Industry

Applications

this compound is extensively used in the flavor and fragrance industry. It is noted for its pleasant aroma reminiscent of cocoa, coffee, and nuts.

Usage Examples

- Flavor Enhancer : It enhances the flavor profiles of cocoa, coffee, wine, and nut products by providing lift to woody and cocoa topnote complexes .

- Food Safety : Studies indicate that it is generally recognized as safe (GRAS) when used in food applications, with no significant adverse effects reported at typical usage levels .

Biological Research

Role in Microbial Metabolism

Recent studies have highlighted the role of this compound in microbial metabolism. For instance, it has been identified as a precursor used by certain bacteria, such as Staphylococcus aureus, for synthesizing essential metabolites .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activities. Specifically, pentaketide compounds derived from it have shown potential against soil-borne fungi .

Toxicological Studies

Safety Assessments

Toxicological assessments have been conducted to evaluate the safety of this compound for human exposure. The No Observed Adverse Effect Level (NOAEL) has been established at 1310 mg/kg/day based on studies involving repeated doses in animal models .

Skin Sensitization

Tests have shown that this compound does not present a significant risk for skin sensitization at concentrations commonly used in consumer products .

Mechanism of Action

The mechanism of action of 2-methylbutyraldehyde involves its role as a precursor in various biochemical pathways. For example, in Staphylococcus aureus, the enzyme acyl-CoA synthetase MbcS utilizes this compound as a precursor in the synthesis of branched-chain fatty acids . These fatty acids are crucial for bacterial growth and virulence.

Comparison with Similar Compounds

Structural and Functional Group Analogues

2-Methylbutyraldehyde belongs to the aldehyde family, which includes both short-chain (C3–C6) and medium-chain (C7–C9) compounds. Below is a comparative analysis with structurally and functionally related aldehydes:

Table 1: Key Properties of this compound and Analogous Aldehydes

Aroma Contribution and Flavor Dynamics

- This compound contributes to desirable baked and fruity notes in specialty malts, chocolate, and coffee . However, in seafood (e.g., scallops), it is associated with unpleasant odors due to lipid oxidation and amino acid degradation .

- Isovaleraldehyde and 3-Methylbutyraldehyde (a positional isomer) exhibit similar formation pathways but differ in aroma: isovaleraldehyde is linked to rancidity, while 3-methylbutyraldehyde arises from valine degradation .

- Hexanal and Nonanal are longer-chain aldehydes with higher aroma thresholds, imparting grassy or citrus notes in contrast to the intense sweetness of this compound .

Reactivity and Stability

- Hydrazone Formation : this compound reacts 65x faster with hydrazines than benzaldehyde due to reduced conjugation in its alkyl structure . Butyraldehyde, however, reacts even faster due to its shorter chain .

- Thermal Decomposition: this compound undergoes retro-ene reactions at high temperatures, producing propene and acetone, whereas 2-pentanone decomposes into ethylene and acetic acid .

- Oxidative Stability: Compared to unsaturated aldehydes (e.g., (E)-2-nonenal), this compound is less prone to oxidation but more volatile than nonanal .

Industrial and Analytical Relevance

- Food Industry : this compound enhances sweetness in high-pressure-processed clams but degrades fish cake quality at elevated sterilization temperatures .

- Tobacco Products : It is detected in heated tobacco aerosols at 54.7 µg/g, contributing to fruity undertones .

- Rubber Manufacturing : Formed during vulcanization, it is absent in raw materials but emerges as a byproduct of chemical reactions .

- Detection Methods : Rapid identification is achieved via chemi-ionization TOF-MS (detection limit: 0.1 µg/L) and GC-IMS .

Biological Activity

2-Methylbutyraldehyde (C5H10O), also known as 2-methylbutanal, is a branched-chain aldehyde that has garnered interest due to its various biological activities and applications. This article explores its biological activity, including toxicological data, metabolic pathways, and potential applications in different fields.

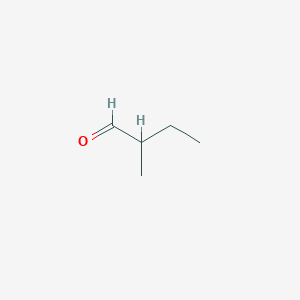

- Molecular Formula : C5H10O

- Molecular Weight : 86.13 g/mol

- Structure :

- This compound is characterized by a methyl group attached to the second carbon of a butanal chain.

Toxicological Profile

The toxicological evaluation of this compound indicates that it does not present significant genotoxic risks. A study conducted on male NMRI mice demonstrated that even at high doses (up to 100 mg/kg), there was no statistically significant increase in micronucleated polychromatic erythrocytes, suggesting a lack of clastogenic effects . Furthermore, the No Observed Adverse Effect Level (NOAEL) was determined to be 1310 mg/kg/day based on long-term exposure studies, indicating a relatively safe profile for repeated exposure .

Metabolism and Biochemical Pathways

This compound is metabolized primarily through oxidation to form 2-methylbutyric acid. This pathway is crucial as the acid form may participate in various biochemical processes within organisms. The aldehyde can also undergo conjugation reactions with glutathione, which aids in detoxification .

Environmental Impact and Atmospheric Chemistry

The compound is emitted from various biogenic sources and is subject to atmospheric degradation through reactions with hydroxyl radicals and chlorine atoms. The degradation products can include secondary pollutants, which can influence local air quality . The rate coefficients for these reactions have been studied, providing insights into its environmental persistence and reactivity.

Case Study: Toxicity Assessment in Mice

A comprehensive study assessed the toxicity of this compound in NMRI mice. The results indicated that:

- No significant adverse effects were observed at doses below the NOAEL.

- The compound did not induce genotoxicity or carcinogenic effects under the conditions tested.

- The systemic exposure levels were significantly lower than the established thresholds for safety .

Case Study: Environmental Behavior

Research on the atmospheric behavior of this compound highlighted its role as a precursor to secondary pollutants in urban environments. It was found that:

- The compound reacts rapidly with OH radicals during daylight, contributing to tropospheric chemistry.

- Its photolysis under UV light leads to the formation of various products that can impact air quality .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 86.13 g/mol |

| NOAEL (Toxicity) | 1310 mg/kg/day |

| Genotoxicity | Not significant |

| Environmental Persistence | Moderate |

Q & A

Basic Research Questions

Q. What are the common analytical methods for quantifying 2-methylbutyraldehyde in complex matrices (e.g., food, biological samples)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used. For example, linearity (r² > 99%) and recovery rates (>90%) for this compound in blueberry volatiles were validated using purge-and-trap (P&T) methods, with detection limits as low as μg/L . In food aroma studies, principal component analysis (PCA) of GC-MS data helps distinguish dominant aldehydes like this compound in mushroom and fermented sauces .

Q. How is this compound synthesized in microbial systems?

- Methodological Answer : Branched-chain aldehydes like this compound are produced via α-keto acid decarboxylation. In Saccharomyces cerevisiae, enzymes such as phenylpyruvate decarboxylase (encoded by ARO10) convert α-keto acids to aldehydes. For bacterial systems, Staphylococcus aureus utilizes MbcS, an acyl-CoA synthetase, to activate aldehyde precursors for branched-chain fatty acid synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound is flammable (Flam. Liq. classification) and causes eye irritation. Use fume hoods, flame-resistant containers, and personal protective equipment (PPE). Safety data sheets (SDS) recommend strict control as an intermediate, avoiding release into aquatic environments (Aquatic Chronic 2 hazard) .

Advanced Research Questions

Q. How do computational studies reconcile discrepancies between experimental and theoretical kinetics of this compound thermal decomposition?

- Methodological Answer : At 1150 K, MP2/6-31G(d)-level calculations revealed a two-step retro-ene mechanism: (1) formation of ethene and 1-propanol via a six-membered transition state (TS), and (2) keto-enol tautomerization to propanal. Theoretical rate constants matched experimental values within 10%, validating the synchronous, concerted mechanism. Discrepancies arise in TS energy barriers when comparing β-hydroxy analogs (e.g., 3-hydroxy-2-methylpropanal) due to steric effects .

Q. What role does this compound play in bacterial virulence, and how can this be experimentally validated?

- Methodological Answer : In Staphylococcus aureus, MbcS-dependent incorporation of this compound into branched-chain fatty acids (BCFAs) is critical for membrane fluidity and virulence. Knockout strains lacking mbcS show reduced BCFA levels, which can be rescued by exogenous aldehyde supplementation. LC-MS/MS lipidomics and growth assays under stress (e.g., low pH) validate functional roles .

Q. How can researchers resolve contradictions in reported odor thresholds of this compound across sensory studies?

- Methodological Answer : Variations arise from matrix effects (e.g., food vs. air) and receptor interactions. Calcium-sensing receptor (CaSR) assays show this compound modulates taste perception at sub-μM levels. Standardize protocols using orthonasal olfactometry with controlled humidity/temperature and reference compounds (e.g., ethyl acetate) to minimize bias .

Q. What experimental designs are optimal for studying this compound’s stability during food processing?

- Methodological Answer : Accelerated stability studies under varying pH, temperature, and oxygen exposure, monitored via HS-SPME-GC-MS. For example, in fermented sauces, this compound degrades into Strecker aldehydes (e.g., 3-methylbutanal) under high heat. Pair kinetic modeling (Arrhenius plots) with sensory panels to correlate chemical stability with aroma loss .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on this compound’s environmental persistence?

- Methodological Answer : Discrepancies stem from differing test conditions (e.g., soil vs. aquatic systems). Use OECD 301B biodegradability assays under standardized conditions (e.g., 20°C, aerobic). Compare half-lives in controlled microcosms with computational QSAR models to identify key degradation pathways (e.g., photolysis vs. microbial oxidation) .

Q. What statistical approaches are recommended for multivariate analysis of this compound in metabolomic datasets?

- Methodological Answer : Apply partial least squares-discriminant analysis (PLS-DA) to distinguish aldehyde contributions across samples. For example, in Morchella mushrooms, PCA loadings highlighted this compound as a key aroma discriminant. Use permutation tests (≥1000 iterations) to validate model robustness and avoid overfitting .

Q. Interdisciplinary Applications

Q. How can this compound be integrated into flavor modulation studies involving human sensory receptors?

- Methodological Answer : Combine CaSR heterologous expression assays (e.g., HEK293 cells) with psychophysical taste tests. Dose-response curves for this compound (0.1–100 μM) reveal umami enhancement. Cross-validate with NMR structural studies to map receptor-binding motifs .

Q. What methodologies bridge computational chemistry and experimental enzymology in optimizing this compound biosynthesis?

Properties

IUPAC Name |

2-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021818 | |

| Record name | 2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid | |

| Record name | Butanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.799-0.804 | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

47.4 [mmHg] | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-17-3, 57456-98-1 | |

| Record name | 2-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H597M1YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.